molecular formula C16H20N2O3 B11206039 N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide CAS No. 184536-27-4

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide

Cat. No.: B11206039
CAS No.: 184536-27-4
M. Wt: 288.34 g/mol
InChI Key: TWSNQWIBRZVNRU-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide is a quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a heptanamide group at the 3-position. This compound shares structural similarities with bioactive molecules targeting diverse therapeutic areas, including analgesics, anticancer agents, and neuroinflammatory modulators . Its synthesis typically involves condensation reactions between 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehydes and primary amines or alkylating agents, as demonstrated in related compounds .

Properties

CAS No.

184536-27-4

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)heptanamide

InChI

InChI=1S/C16H20N2O3/c1-2-3-4-5-10-13(19)18-14-15(20)11-8-6-7-9-12(11)17-16(14)21/h6-9H,2-5,10H2,1H3,(H,18,19)(H2,17,20,21)

InChI Key

TWSNQWIBRZVNRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

Preparation Methods

Intramolecular Friedel-Crafts Alkylation

This method, adapted from processes used to synthesize 6-hydroxy-3,4-dihydroquinolinone, involves cyclizing N-substituted propionamide precursors. For example, N-(4-methoxyphenyl)-3-chloropropionamide undergoes Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃, FeCl₃) in high-boiling solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) at 150–220°C. The reaction proceeds via electrophilic aromatic substitution, forming the quinoline ring while simultaneously demethylating the methoxy group to yield a hydroxyl group.

Key conditions :

  • Catalyst : 3–5 equivalents of AlCl₃

  • Solvent : DMSO or DMA (boiling point >150°C)

  • Temperature : 150–220°C

  • Yield : >90% purity after purification

Introduction of the Hydroxyl Group

Hydroxylation at position 4 is critical. In Friedel-Crafts-based syntheses, demethylation of a methoxy precursor occurs in situ during cyclization. Alternatively, direct hydroxylation via electrophilic substitution or metal-catalyzed C–H activation could be employed, though these methods require rigorous oxygen-free conditions to avoid over-oxidation.

Amide Bond Formation at Position 3

The heptanamide side chain is introduced via acylation of the 3-amino group. This step typically involves reacting 3-amino-4-hydroxy-2-oxo-1,2-dihydroquinoline with heptanoyl chloride under basic conditions.

Acylation Protocol

  • Reagents : Heptanoyl chloride, triethylamine (TEA), anhydrous dichloromethane (DCM)

  • Procedure :

    • Dissolve 3-aminoquinoline derivative (1 eq) in DCM.

    • Add TEA (2 eq) as a base to scavenge HCl.

    • Slowly add heptanoyl chloride (1.2 eq) at 0°C.

    • Warm to room temperature and stir for 12 hours.

  • Work-up :

    • Wash with aqueous NaHCO₃, followed by brine.

    • Dry over MgSO₄ and concentrate.

    • Purify via recrystallization (ethanol/water) or column chromatography.

Yield : ~85–92% (estimated from analogous hexanamide syntheses).

Comparative Analysis of Synthetic Routes

The table below contrasts Friedel-Crafts alkylation with Skraup cyclization for quinoline core synthesis:

ParameterFriedel-Crafts AlkylationSkraup Cyclization
Catalyst AlCl₃ (3–5 eq)H₂SO₄, FeSO₄
Reaction Time 2–4 hours6–12 hours
Temperature 150–220°C100–120°C
Functional Group In situ hydroxylationRequires protective groups
Yield >90%60–75%

Friedel-Crafts alkylation outperforms Skraup cyclization in yield and efficiency, particularly due to simultaneous cyclization and demethylation.

Optimization Strategies

Solvent Selection

High-boiling polar aprotic solvents (e.g., DMSO, DMA) enhance reaction rates and solubility of aluminum chloride complexes. Paraffin or aromatic solvents are avoided due to competing electrophilic side reactions.

Catalyst Loading

Using 4 equivalents of AlCl₃ maximizes cyclization efficiency while minimizing side product formation. Excess catalyst increases viscosity, complicating stirring.

Purification Techniques

  • Quenching : Gradual addition to aqueous NaBH₄ reduces aluminum salt byproducts.

  • Recrystallization : Ethanol/water mixtures yield pure (>99%) product.

Challenges and Mitigation

  • Byproduct Formation : Competing intermolecular acylation or over-oxidation. Mitigated by slow reagent addition and temperature control.

  • Catalyst Removal : Residual AlCl₃ is neutralized with NaBH₄, forming filterable aluminum borates .

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Alkylamide Derivatives: Chain Length Effects

The alkylamide chain length significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name Alkyl Chain Length Molecular Weight Key Properties/Activities References
N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide C6 287.3 g/mol Safety profile emphasizes storage precautions; lower lipophilicity than heptanamide
N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide C7 301.3 g/mol Presumed intermediate lipophilicity; potential α7 nAChR modulation inferred from structural analogs
N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)octanamide C8 315.4 g/mol Higher lipophilicity may enhance membrane permeability but reduce solubility

Key Observations :

  • Hexanamide’s safety data highlights the importance of handling precautions, which likely apply to heptanamide due to structural similarities .

Substituted Analogs: Therapeutic Targeting

a) Pyridylmethyl and Sulfonamide Derivatives

Compounds with aromatic or heterocyclic substituents exhibit distinct biological activities:

  • N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: A preclinical analgesic candidate with methoxy groups enhancing receptor binding affinity .
  • N-(4-(((4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)amino)phenyl)pyrimidine-2-sulfonamide (5d): Displays potent EGFR/HER-2 dual inhibition (IC50 = 0.12–0.45 μM against cancer cell lines) due to the sulfonamide-pyrimidine moiety .

Comparison with Heptanamide :

  • Heptanamide’s alkyl chain lacks the aromaticity required for kinase inhibition, suggesting divergent therapeutic targets (e.g., neuroinflammation vs. oncology) .
b) Alkanoic Acid Derivatives

4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl alkanoic acids, synthesized via Wittig reactions, exhibit anti-inflammatory properties. The carboxylic acid group enhances solubility but may limit CNS penetration compared to alkylamides .

Enzyme Inhibition Profiles

Compound Class Target Enzyme/Receptor Activity IC50/EC50 References
Sulfonamide-quinoline hybrids EGFR/HER-2 Inhibition (antiproliferative) 0.12–0.45 μM
PHA 568487 (structural analog) α7 nAChR Agonism (neuroinflammation reduction) Not reported
Heptanamide (inferred) α7 nAChR Potential agonist activity Data pending

Insights :

  • Sulfonamide derivatives target tyrosine kinases, while alkylamides like heptanamide may modulate neuronal receptors due to structural parallels with PHA 568487 .

Biological Activity

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide, also known by its chemical identifier CID 54683986, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula: C16_{16}H20_{20}N2_{2}O3_{3}
  • SMILES: CCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O
  • InChIKey: TWSNQWIBRZVNRU-UHFFFAOYSA-N

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+289.15468167.6
[M+Na]+311.13662179.0
[M+NH4]+306.18122173.5
[M+K]+327.11056172.7
[M-H]-287.14012168.3

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. Notably, derivatives of quinolines have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria.

A study investigating the activity of hydroxyalkylquinolines found that these compounds inhibited the growth of Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised individuals . The mechanism of action appears to involve interference with bacterial quorum sensing and inhibition of cytochrome enzymes critical for bacterial respiration.

The biological activity of this compound may be attributed to its ability to modulate bacterial signaling pathways and inhibit essential metabolic processes:

  • Quorum Sensing Inhibition : Compounds in this class have been noted for their ability to disrupt the signaling pathways that bacteria use to coordinate group behaviors.
  • Enzyme Inhibition : The compound may act as a cytochrome inhibitor, affecting electron transport chains in bacteria, leading to reduced ATP production and eventual cell death .

Study on Antimicrobial Activity

A significant study published in Nature explored the antimicrobial properties of hydroxyalkylquinolines derived from Pseudomonas aeruginosa. The research demonstrated that these compounds exhibited potent activity against both Staphylococcus aureus and Bacillus subtilis, indicating a broad spectrum of antimicrobial effects .

Pharmacological Potential

In another investigation focusing on quinoline derivatives, researchers highlighted the potential therapeutic applications of such compounds in treating infections caused by resistant bacterial strains. The study emphasized the need for further exploration into their pharmacokinetics and safety profiles .

Q & A

Q. What are the recommended synthetic routes for N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)heptanamide?

A two-step approach is commonly employed:

  • Step 1 : Condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with heptanamide precursors. Reactions often use coupling agents like T3P (propylphosphonic anhydride) or TEA (triethylamine) under microwave-assisted heating (120°C for 20 minutes) to enhance yield and reduce side products .
  • Step 2 : Purification via recrystallization from ethanol or DMF, monitored by TLC for reaction completion. Final characterization typically involves elemental analysis, NMR, and mass spectrometry .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the quinoline backbone and heptanamide sidechain. Peaks at δ 10–12 ppm (NH groups) and δ 160–170 ppm (carbonyl carbons) are critical .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (exact mass: 288.1546 g/mol) .
  • X-ray Diffraction : For crystalline samples, SHELX software (e.g., SHELXL/SHELXS) is used to resolve bond lengths and angles, particularly to confirm the 4-hydroxy-2-oxoquinoline core .

Q. What primary biological activities have been reported for this compound?

  • Alpha 7 Nicotinic Acetylcholine Receptor (α7 nAChR) Agonism : Reduces neuroinflammation in preclinical models, making it a candidate for neurodegenerative disease research .
  • Analgesic Potential : Structural analogs (e.g., N-benzyl-4-hydroxy-2-oxoquinoline carboxamides) show potent analgesic effects in the "acetic acid writhing" model, exceeding morphine in some cases .

Advanced Research Questions

Q. How does polymorphism affect the pharmacological profile of this compound?

Polymorphic forms (e.g., α- and β-crystalline phases) significantly alter bioavailability and activity:

  • Activity Variability : High-activity α-forms exhibit enhanced solubility and receptor binding compared to low-activity β-forms, as shown in triclinic vs. amorphous phase studies .
  • Detection Methods : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are critical to identify polymorphic content. For example, β-forms may show endothermic peaks at lower temperatures (~150°C vs. 180°C for α-forms) .

Q. What analytical strategies resolve structural ambiguities in derivatives or degradation products?

  • HPLC-PDA-MS : To separate and identify hydrolysis byproducts (e.g., 1-(2-carboxyethyl)-4-hydroxy-2-oxoquinoline derivatives formed under acidic conditions) .
  • Comparative IR Analysis : Differentiate between carbonyl stretching frequencies of amide (1650–1680 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) groups in degradation studies .

Q. How can researchers optimize the pharmacokinetic properties of this compound?

  • Salt Formation : Analogous compounds (e.g., N-(4-chlorophenyl) derivatives) show improved solubility via sodium or hydrochloride salt preparation .
  • Prodrug Design : Esterification of the 4-hydroxy group (e.g., ethyl ester derivatives) enhances membrane permeability, with in vitro hydrolysis studies confirming reconversion to the active form .
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., heptanamide chain oxidation). Blocking these sites with fluorine substituents improves half-life in murine models .

Data Contradiction Analysis

Discrepancies in biological activity reports may arise from:

  • Polymorphic Contamination : Low-activity samples may contain undetected β-phase crystals due to incomplete crystallization .
  • Solubility Artifacts : Aqueous suspensions stabilized with Tween-80 can mask true activity if particle aggregation occurs in vivo .

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